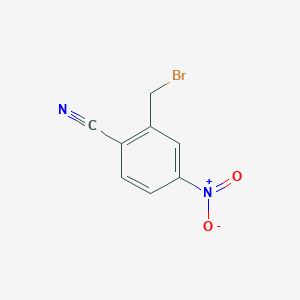

2-(Bromomethyl)-4-nitrobenzonitrile

Description

2-(Bromomethyl)-4-nitrobenzonitrile (C₈H₅BrN₂O₂; molecular weight: 241.04 g/mol) is a brominated aromatic nitrile derivative featuring a nitro group at the para position and a bromomethyl substituent at the ortho position relative to the nitrile group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions where the bromomethyl group acts as a reactive site for alkylation or cross-coupling processes. Its nitro group enhances electrophilicity, directing further functionalization at specific positions on the aromatic ring .

Properties

CAS No. |

852203-01-1 |

|---|---|

Molecular Formula |

C8H5BrN2O2 |

Molecular Weight |

241.04 g/mol |

IUPAC Name |

2-(bromomethyl)-4-nitrobenzonitrile |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-7-3-8(11(12)13)2-1-6(7)5-10/h1-3H,4H2 |

InChI Key |

LTQGIQRLCGWMCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CBr)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Halogen and Nitrile Substituents

The reactivity and applications of 2-(Bromomethyl)-4-nitrobenzonitrile can be contextualized by comparing it to structurally related compounds (Table 1):

Table 1: Key Properties of this compound and Analogs

Key Findings:

Substituent Position and Reactivity: The bromomethyl group in this compound provides superior leaving-group capability compared to simple bromo substituents (e.g., 2-Bromo-4-fluorobenzonitrile), enabling efficient alkylation in synthetic pathways . The nitro group at the para position increases electrophilicity, making the compound more reactive toward nucleophilic aromatic substitution than analogs with electron-donating groups (e.g., -NH₂ in 4-Amino-3-bromo-5-nitrobenzonitrile) .

Electronic Effects :

- Fluorine substituents (e.g., in 2-(Bromomethyl)-3-fluorobenzonitrile) induce electron-withdrawing effects, stabilizing intermediates in Ullmann or Suzuki-Miyaura couplings .

- Methyl groups (e.g., in 2-Bromo-4-methyl-5-nitrobenzonitrile) introduce steric hindrance, reducing reaction rates in crowded environments .

Commercial and Research Relevance

- Purity and Availability : 2-(Bromomethyl)benzonitrile derivatives are commercially available at high purity (≥97%), ensuring reproducibility in lab-scale reactions .

- Similarity Metrics: Computational similarity scores (0.87–0.89) between this compound and analogs like 4-Amino-3-bromo-5-nitrobenzonitrile highlight shared reactivity profiles, though amino groups introduce divergent applications (e.g., drug intermediates vs. agrochemicals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.